molecular formula C15H20F3N3O3S B1674294 Cyclohexanecarboxamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- CAS No. 141283-87-6

Cyclohexanecarboxamide, N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-

Cat. No. B1674294
M. Wt: 379.4 g/mol
InChI Key: TUWCZRFHNIOVTC-UHFFFAOYSA-N
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Patent
US05260320

Procedure details

2.36 g of N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide was dissolved in 24 ml of dry tetrahydrofuran, and 1.54 g of cyclohexanecarbonyl chloride was dropwise added thereto under cooing with ice. After the dropwise addition, the mixture was stirred for one hour and further reacted at room temperature overnight. After completion of the reaction, the solvent was distilled off under reduced pressure, the obtained crystals were washed with ethyl ether to obtain 2.94 g of the desired product having a melting point of from 153° to 155° C.
Name
N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:12][S:13]([CH2:16][CH3:17])(=[O:15])=[O:14])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH:18]1([C:24](Cl)=[O:25])[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>O1CCCC1>[CH2:16]([S:13]([NH:12][C:3]1[C:2]([NH:1][C:24]([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]2)=[O:25])=[CH:7][C:6]([C:8]([F:11])([F:9])[F:10])=[CH:5][N:4]=1)(=[O:15])=[O:14])[CH3:17]

Inputs

Step One
Name
N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide
Quantity
2.36 g
Type
reactant
Smiles
NC=1C(=NC=C(C1)C(F)(F)F)NS(=O)(=O)CC
Name
Quantity
24 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.54 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
further reacted at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
the obtained crystals were washed with ethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)S(=O)(=O)NC1=NC=C(C=C1NC(=O)C1CCCCC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.